柠檬酸三钠盐水合物,无 dnase、rnase 和蛋白酶,用于分子生物学

描述

Synthesis Analysis

The synthesis of trisodium citrate involves mixing citric acid with sodium hydroxide and ethanol, which acts as a solvent. This process, carried out at room temperature and atmospheric pressure, results in trisodium citrate crystals that are insoluble in ethanol, allowing for easy separation and purification. This method demonstrates a practical approach to synthesizing trisodium citrate in a laboratory setting, offering an alternative to relying on commercial suppliers (Randriana, Marson Randrianomenjanahary, & Rabeharitsara, 2021).

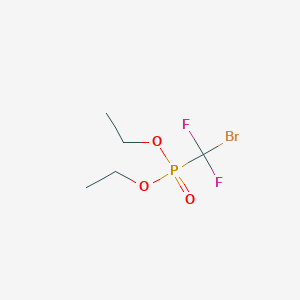

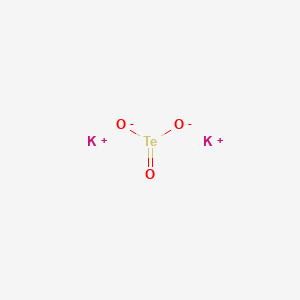

Molecular Structure Analysis

Citric acid and its sodium salts, including trisodium citrate hydrates, have been studied for their molecular structures. Investigations into citric acid, its hydrate, and its sodium salts have utilized techniques like ultrasonic resonance frequencies to determine elastic constants, providing insights into their molecular structures. These studies reveal differences in mean elastic stiffness and thermal expansion among citric acid and its sodium salts, highlighting the influence of monovalent cations on the citric anion's elastic stiffness (Haussühl & Jiyang, 1999).

Chemical Reactions and Properties

Trisodium citrate's reactivity and chemical properties have been explored through its role as a precursor in the synthesis of metal oxides, demonstrating its utility in controlling the growth direction and morphology of ZnO crystals in solution. This ability to modify ZnO growth indicates trisodium citrate's significant influence on chemical reactions and properties of materials synthesized in its presence (Cho et al., 2009).

Physical Properties Analysis

The physical properties of trisodium citrate, such as porosity and density, have been quantitatively analyzed. Synthesized trisodium citrate crystals exhibit a porosity of approximately 48.67% and a density of 1.79 g/cm³. These characteristics are essential for understanding trisodium citrate's behavior in various applications, including its role in molecular biology (Randriana, Marson Randrianomenjanahary, & Rabeharitsara, 2021).

Chemical Properties Analysis

Investigations into the chemical properties of trisodium citrate hydrates include studies on their dehydration processes. Understanding the dehydration of trisodium citrate dihydrate and pentahydrate, including temperature-dependent behavior and kinetics, provides critical insights into its chemical stability and reactivity under various conditions (Gao, Wang, & Hao, 2012).

科学研究应用

植物的非生物胁迫耐受性

最近的研究表明,柠檬酸 (CA),包括其衍生物,在赋予植物非生物胁迫耐受性方面发挥着重要作用。外源施用 CA 可通过提高光合速率、减少氧化应激和促进渗透调节,改善胁迫条件(如干旱或重金属暴露)下的生长和产量。CA 的作用还表现在激活抗氧化防御机制和调节植物激素的生物合成,从而提高植物的抗逆能力 (Tahjib-Ul-Arif 等人,2021).

用于组织工程的新型生物弹性体

在生物材料领域,柠檬酸衍生物已被探索用于创建新型生物弹性体。通过无催化剂缩聚反应合成的聚(辛二醇-共-(柠檬酸)-共-(癸二酸))弹性体,在组织工程中展示了有希望的应用。这些弹性体表现出多功能的机械性能、水化和水解降解特性,使其适用于制造生物医学应用的薄膜和多孔结构 (Djordjevic 等人,2011).

淀粉性质的改性

CA 处理已成为一种有效的方法,用于改性淀粉的组成、结构和功能。这种通过水解和酯化实现的改性,通过改变淀粉的直链淀粉含量、糊化特性和消化率,增强了淀粉的工业应用。CA 改性的环境友好性拓宽了淀粉在各个领域的应用,为未来改性淀粉的靶向应用提供了见解 (Zhang 等人,2023).

柠檬酸在生物生产和下游加工中的应用

CA 的作用延伸到生物生产和下游加工,其中它是通过低成本原料的发酵产生的。在回收和纯化方法(如吸附和膜分离)方面的创新突出了 CA 在工业应用中的重要性。这些进展强调了正在探索的环保且经济可行的 CA 生产和纯化工艺,以应对可持续性和效率方面的挑战 (Mores 等人,2020).

安全和危害

Citric acid trisodium salt hydrate can cause serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn . If it gets in the eyes, rinse cautiously with water for several minutes .

属性

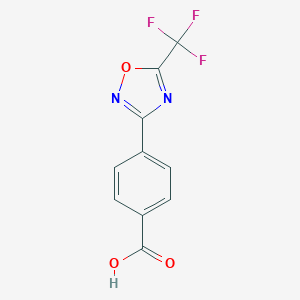

IUPAC Name |

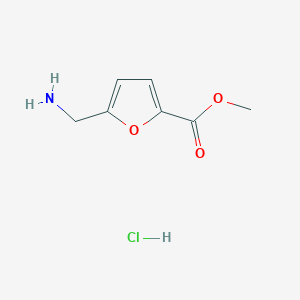

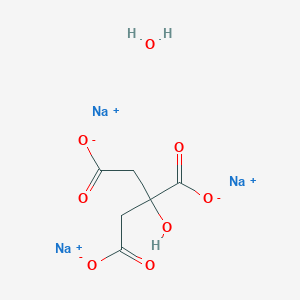

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIDNTKRVKSLDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040781 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: good | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Trisodium citrate pentahydrate | |

CAS RN |

6858-44-2 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)

![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)